

Technical Support Center: Synthesis of Isopropyl Hydrogen Sulphate

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Compound of Interest

Compound Name: *Isopropyl hydrogen sulphate*

Cat. No.: *B037201*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **isopropyl hydrogen sulphate**.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing **isopropyl hydrogen sulphate**?

A1: **Isopropyl hydrogen sulphate** is typically synthesized through two main routes:

- Indirect Hydration of Propene: This industrial method involves reacting propene with concentrated sulfuric acid to form a mixture of **isopropyl hydrogen sulphate** and diisopropyl sulphate, which is then hydrolyzed to produce isopropanol.[1]
- Reaction of Isopropanol with a Sulfating Agent: In a laboratory setting, the most common method is the direct reaction of isopropanol with a sulfating agent.[2] Common sulfating agents include:
 - Concentrated sulfuric acid
 - Chlorosulfonic acid[2]
 - Sulfur trioxide complexes (e.g., SO₃-pyridine)[2]

Q2: What are the main byproducts in the synthesis of **isopropyl hydrogen sulphate**?

A2: The primary byproducts of concern are diisopropyl sulfate and di-isopropyl ether.^[1] The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of diisopropyl sulfate?

A3: The formation of diisopropyl sulfate is particularly sensitive to the strength of the sulfuric acid used.^[2] Lowering the concentration of sulfuric acid can significantly reduce the formation of this byproduct. Additionally, using a slight excess of sulfuric acid relative to isopropanol can also help minimize the formation of the di-ester.^[2]

Q4: What is the cause of di-isopropyl ether formation and how can it be prevented?

A4: Di-isopropyl ether is formed via the acid-catalyzed self-condensation of isopropanol, especially at elevated temperatures. To minimize its formation, it is crucial to maintain a low reaction temperature, ideally below 40°C.^[2]

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the purity of the product?

A5: A combination of chromatographic and spectroscopic methods is recommended:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the quantification of **isopropyl hydrogen sulphate** and its non-volatile byproducts.^[3]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile byproducts, particularly di-isopropyl ether.^{[4][5]}
- Spectroscopy: Fourier-transform infrared spectroscopy (FT-IR) can identify the S=O stretch characteristic of the sulfate group, while nuclear magnetic resonance (NMR) spectroscopy can confirm the overall structure of the final product.^[2]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low yield of isopropyl hydrogen sulphate	- Incomplete reaction. - Hydrolysis of the product back to isopropanol. - Excessive byproduct formation.	- Increase reaction time or slightly increase the molar ratio of the sulfating agent. - Ensure anhydrous conditions to prevent hydrolysis. - Optimize reaction temperature and acid concentration to minimize side reactions.
High levels of diisopropyl sulfate detected	- High concentration of sulfuric acid. - High molar ratio of isopropanol to sulfating agent.	- Use a lower concentration of sulfuric acid. - Use a slight excess of the sulfating agent.
Significant formation of di-isopropyl ether	- High reaction temperature.	- Maintain the reaction temperature below 40°C, ideally between 5-10°C, especially during the addition of sulfuric acid.[2]
Reaction mixture is dark or contains char	- Reaction temperature is too high, leading to decomposition. - Use of overly concentrated sulfuric acid.	- Ensure efficient cooling and slow, controlled addition of reagents. - Consider using a milder sulfating agent like a sulfur trioxide-pyridine complex.[2]
Difficulty in isolating the product	- Isopropyl hydrogen sulphate is highly soluble in water.	- After neutralization, perform extractions with an appropriate organic solvent. - Purification can be achieved by vacuum distillation.

Quantitative Data

Table 1: Effect of Sulfuric Acid Concentration on Byproduct Formation

Sulfuric Acid Concentration (% wt)	Relative Diisopropyl Sulfate Formation	Notes
>80%	High	"Strong-acid" process conditions, favors byproduct formation. [1]
60-80%	Low	"Weak-acid" process conditions, reduces corrosion and diisopropyl sulfate formation. [1]

Experimental Protocols

Synthesis of **Isopropyl Hydrogen Sulphate** from Isopropanol and Sulfuric Acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

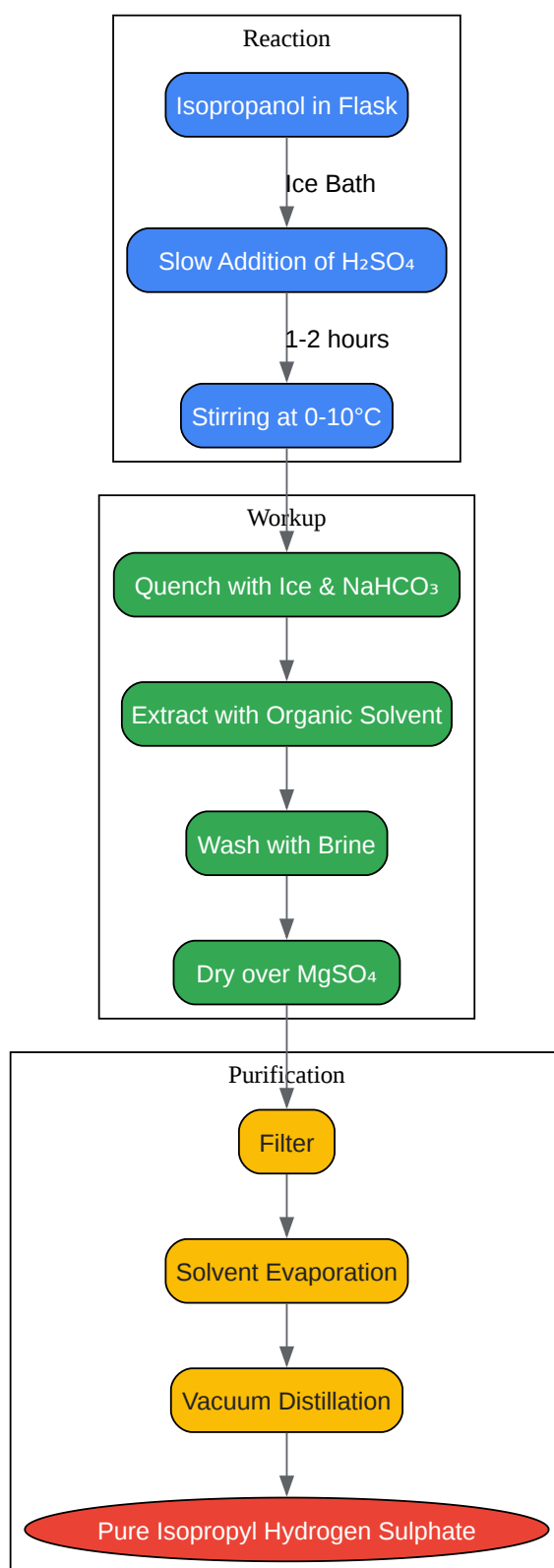
Materials:

- Isopropanol (anhydrous)
- Concentrated sulfuric acid (95-98%)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Apparatus for vacuum distillation

Procedure:

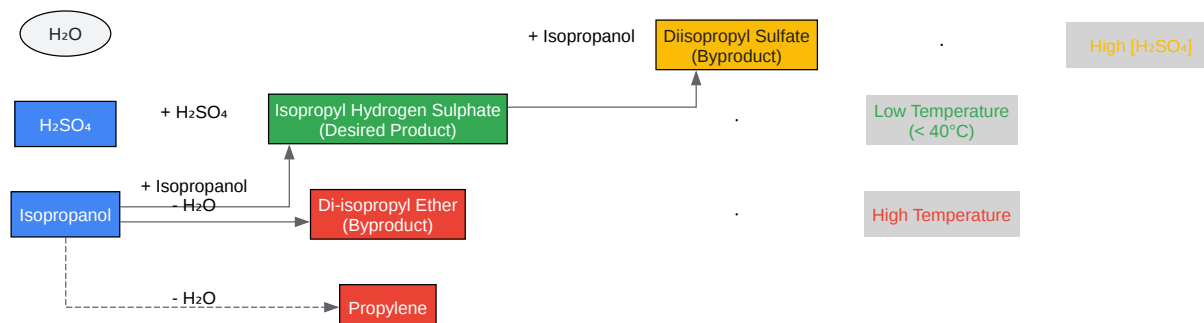
- **Reaction Setup:** Place a known amount of anhydrous isopropanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5°C.
- **Addition of Sulfuric Acid:** Slowly add a slight molar excess of concentrated sulfuric acid to the cooled isopropanol via a dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
- **Reaction:** After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The reaction is exothermic, and careful temperature control is crucial to minimize byproduct formation.
- **Workup:**
 - Slowly pour the cold reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Perform this step carefully as it will generate CO₂ gas.
 - Transfer the neutralized mixture to a separatory funnel.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
 - Combine the organic extracts and wash them with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude **isopropyl hydrogen sulphate** by vacuum distillation.

Visualizations



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Caption: Experimental workflow for the synthesis of **isopropyl hydrogen sulphate**.



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Caption: Reaction pathways in the synthesis of **isopropyl hydrogen sulphate**.

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